REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[OH:9].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:19].[K+]>O1CCCC1.O.[Cu]>[I:19][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([OH:9])[CH:4]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)N)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was cooled in an ice-water bath
|
Type
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TEMPERATURE
|
Details
|
with cooling for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
(A suspension formed)
|
Type
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STIRRING
|
Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
EXTRACTION
|
Details
|
Mixture was extracted with ethyl acetate (2×400 mL)
|
Type
|
WASH
|
Details
|
Organic layers were washed with water (400 mL) and brine (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was purified by flash chromatography (Biotage 75 L, hexanes-dichloromethane 2:3 as solvent)
|
Type
|
CUSTOM
|
Details
|
material recrystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C1)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |